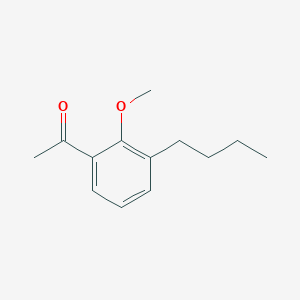![molecular formula C14H16 B14174459 pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene CAS No. 5307-65-3](/img/structure/B14174459.png)
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene is a complex organic compound with the molecular formula C14H16. This compound is characterized by its unique pentacyclic structure, which includes multiple fused rings. It is a derivative of norbornadiene and is known for its stability and interesting chemical properties .
Méthodes De Préparation
The synthesis of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene typically involves a [2+2] cycloaddition reaction of norbornadiene. This reaction is carried out under specific conditions to ensure the formation of the desired pentacyclic structure. The reaction conditions often include the use of a suitable catalyst and controlled temperature to facilitate the cycloaddition process .
Analyse Des Réactions Chimiques
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where an electrophile replaces a hydrogen atom in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pentacyclic structures and their reactivity.
Biology: Researchers explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and chemical effects .
Comparaison Avec Des Composés Similaires
Pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene can be compared with other similar pentacyclic compounds, such as:
Norbornadiene: The precursor to this compound, known for its simpler structure and reactivity.
Pentacyclo[5.4.0.02,6.03,10.05,9]undeca-4,11-diene: Another pentacyclic compound with a different ring fusion pattern, offering distinct chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting stability and reactivity, which make it a valuable compound for various research applications .
Propriétés
Numéro CAS |
5307-65-3 |
|---|---|
Formule moléculaire |
C14H16 |
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene |
InChI |
InChI=1S/C14H16/c1-2-8-5-7(1)11-12(8)14-10-4-3-9(6-10)13(11)14/h1-4,7-14H,5-6H2 |
Clé InChI |
KPBWFFSGJYAHSX-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2C4C3C5CC4C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


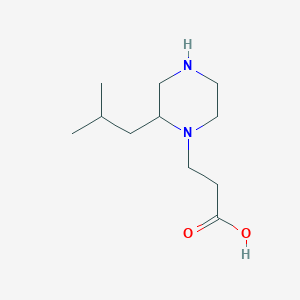
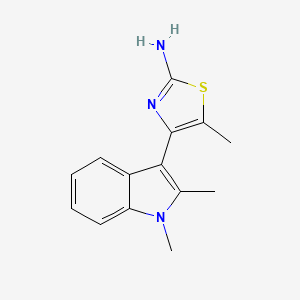
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
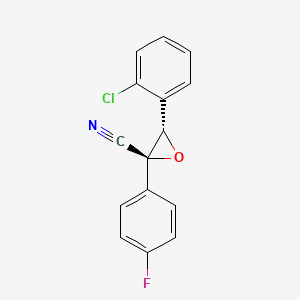
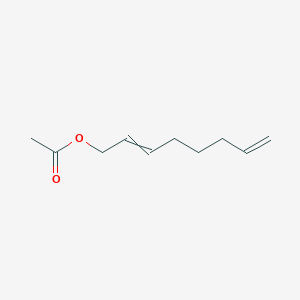
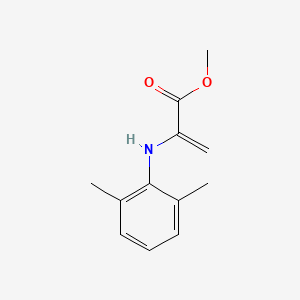
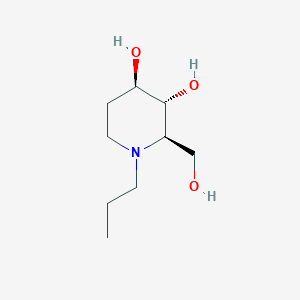
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

